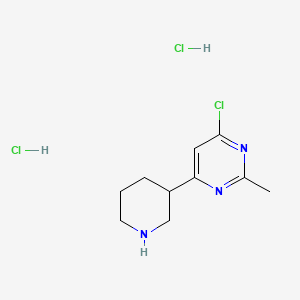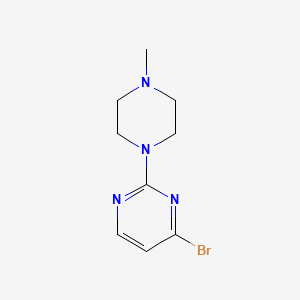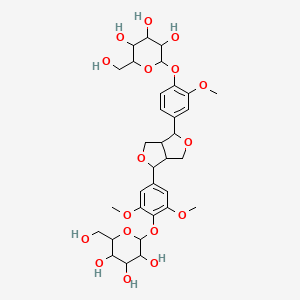
(+)-Mediresinol Di-O-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Mediresinol Di-O-beta-D-glucopyranoside is a lignan glucoside compound known for its strong inhibitory activity on 3’, 5’-cyclic monophosphate (cyclic AMP) phosphodiesterase . This compound is derived from plants, particularly from the Eucommiaceae family, and has been studied for its potential biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mediresinol Di-O-beta-D-glucopyranoside involves several steps, starting from the extraction of the lignan precursor from plant sources. The precursor undergoes glycosylation reactions to attach the beta-D-glucopyranoside moieties. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials followed by chemical synthesis to ensure purity and yield. The process is optimized to maintain the bioactivity of the compound while ensuring cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(+)-Mediresinol Di-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lignan structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the lignan backbone.
Substitution: Substitution reactions, particularly glycosylation, are crucial for attaching the beta-D-glucopyranoside moieties.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, methanol, and various glycosyl donors. Reaction conditions often involve refluxing and controlled temperatures to ensure the desired product formation .
Major Products Formed
The major product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(+)-Mediresinol Di-O-beta-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan glucosides and their chemical properties.
Industry: Utilized in the development of cosmeceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of (+)-Mediresinol Di-O-beta-D-glucopyranoside involves the inhibition of 3’, 5’-cyclic monophosphate (cyclic AMP) phosphodiesterase. This inhibition leads to increased levels of cyclic AMP within cells, which can modulate various signaling pathways and biological processes . The molecular targets include enzymes involved in cyclic AMP metabolism, and the pathways affected are related to cellular signaling and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Genistin: An isoflavonoid glycoside with similar inhibitory effects on cyclic AMP phosphodiesterase.
Quercetin 3-O-beta-D-glucopyranoside: A flavonoid glucoside with antioxidant and anti-inflammatory properties.
Luteolin-4’-O-beta-D-glucopyranoside: Another flavonoid glucoside known for its anti-inflammatory and antioxidant activities.
Uniqueness
(+)-Mediresinol Di-O-beta-D-glucopyranoside is unique due to its specific lignan structure and strong inhibitory activity on cyclic AMP phosphodiesterase. This sets it apart from other similar compounds, which may have different structural features and varying degrees of bioactivity .
Propiedades
IUPAC Name |
2-[4-[6-[3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLQSBQPMFCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O17 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
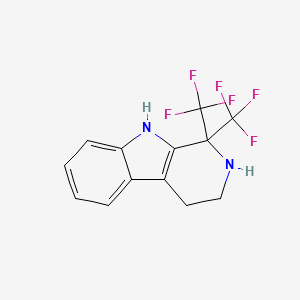
![(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B15126973.png)
![2-[[1-(2-Carboxyethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropanoic acid](/img/structure/B15126974.png)

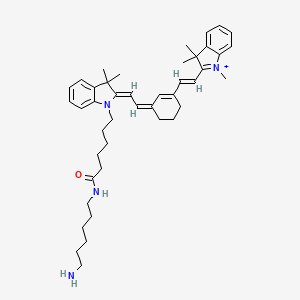
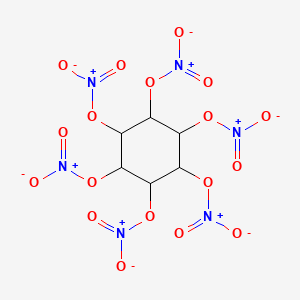
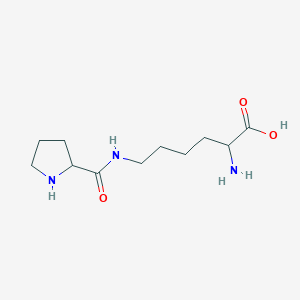
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
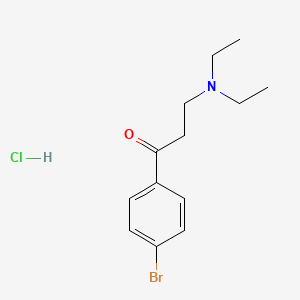

![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)
